N-(2,3-dimethylphenyl)-3-nitrobenzamide
Description
Contextualization within Benzoic Acid Amide Chemistry and Nitroaromatic Compounds
Benzoic acid amides, or benzamides, are a class of organic compounds that are derivatives of benzoic acid where the hydroxyl group of the carboxylic acid is replaced by an amine. The amide bond is a fundamental functional group in organic chemistry and biochemistry, forming the backbone of proteins. The reactivity of the amide bond and the diverse functionalities that can be introduced onto the aromatic rings make benzamides versatile scaffolds in medicinal chemistry and material science. The synthesis of benzamides is typically achieved through the reaction of a benzoic acid derivative (like a benzoyl chloride) with an amine.
Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and modifying the reactivity of other substituents. Nitroaromatic compounds are pivotal intermediates in the synthesis of a vast array of industrial chemicals, including dyes, explosives, and pharmaceuticals. nih.gov Many nitroaromatic compounds exhibit biological activity, a trait attributed to the potential for the nitro group to be reduced in biological systems, leading to reactive intermediates. researchgate.net
N-(2,3-dimethylphenyl)-3-nitrobenzamide is a hybrid of these two important classes of compounds. The 2,3-dimethylphenyl moiety introduces lipophilicity and steric bulk, which can influence the compound's solubility, crystal packing, and interaction with biological targets. The 3-nitro group, on the other hand, imparts specific electronic properties and potential for bioreduction, which is often a key factor in the biological activity of nitroaromatic drugs.
Significance and Rationale for Academic Investigation of this compound
The academic investigation of this compound and its isomers is driven by the well-established biological significance of both the benzamide (B126) and nitroaromatic moieties. The combination of these two pharmacophores in a single molecule presents opportunities for the discovery of novel therapeutic agents.
Research into compounds with similar structures, such as other substituted nitrobenzamides, has revealed a wide spectrum of biological activities. For instance, various nitro-substituted benzamide derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activities. researchgate.net Some of these compounds have shown the ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. researchgate.net The 2,5-dimethylphenyl scaffold, in particular, is a common structural feature in many antimicrobial compounds. mdpi.com Derivatives of N-phenylbenzamide have also been studied for their potential as antiprotozoal agents, targeting the DNA of kinetoplastid parasites. researchgate.net
Furthermore, the structural features of this compound make it an interesting candidate for materials science research. The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the oxygen atoms of the amide and nitro groups) suggests the potential for the formation of well-defined supramolecular structures in the solid state. The study of the crystal structure of the closely related N-(2,3-dimethylphenyl)benzamide has provided insights into the conformational preferences and hydrogen bonding patterns in such molecules.
Scope and Objectives of Research on this compound
The primary objectives of research on this compound would encompass several key areas:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound is a fundamental objective. This would typically involve the acylation of 2,3-dimethylaniline (B142581) with 3-nitrobenzoyl chloride or the coupling of 2,3-dimethylaniline with 3-nitrobenzoic acid using a suitable coupling agent. Following synthesis, thorough characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be essential to confirm the structure and purity of the compound. X-ray crystallography would provide definitive information on its three-dimensional structure.
Physicochemical Properties: A key objective would be to determine the fundamental physicochemical properties of the compound, including its melting point, solubility in various solvents, and lipophilicity (logP). These parameters are crucial for understanding its behavior in both chemical and biological systems.
Biological Evaluation: A major focus of research would be the investigation of the biological activities of this compound. Based on the activities of related compounds, this would likely involve screening for antimicrobial, antifungal, anti-inflammatory, and anticancer properties. ontosight.ainanobioletters.commdpi.comnih.gov For example, assays to determine its ability to inhibit the growth of various bacterial and fungal strains, or to modulate inflammatory pathways in cell-based models, would be of significant interest.
Structure-Activity Relationship (SAR) Studies: To understand how the specific structural features of this compound contribute to its activity, the synthesis and evaluation of a series of related analogs would be a logical progression. This would involve systematically varying the substitution pattern on both aromatic rings to elucidate the structure-activity relationships. This information is vital for the rational design of more potent and selective compounds.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-3-8-14(11(10)2)16-15(18)12-6-4-7-13(9-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAMVTLZSAFRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102631-03-8 | |
| Record name | 2',3'-DIMETHYL-3-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of N 2,3 Dimethylphenyl 3 Nitrobenzamide
Established Synthetic Routes for N-(2,3-dimethylphenyl)-3-nitrobenzamide
The creation of the amide bond in this compound is central to its synthesis. This can be achieved through several established routes, ranging from conventional methods to more novel and sustainable approaches.
Conventional Amide Bond Formation Strategies
The most common and well-established method for synthesizing this compound involves the acylation of 2,3-dimethylaniline (B142581) with a derivative of 3-nitrobenzoic acid. This is a classic example of nucleophilic acyl substitution.
A primary route involves the conversion of 3-nitrobenzoic acid to a more reactive acylating agent, such as an acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-nitrobenzoyl chloride is then reacted with 2,3-dimethylaniline in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.
Alternatively, coupling reagents are widely used in modern organic synthesis to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to form the acyl chloride. Reagents such as N,N'-diisopropylcarbodiimide (DIC) are used in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt) to form an active ester intermediate, which then readily reacts with the amine. nih.gov
Table 1: Comparison of Conventional Synthetic Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Acyl Chloride | 3-nitrobenzoic acid, SOCl₂, 2,3-dimethylaniline, Pyridine | High reactivity, generally good yields | Harsh reagents (SOCl₂), generation of HCl |
Exploration of Novel and Sustainable Synthetic Pathways for this compound
In line with the principles of green chemistry, research has focused on developing more sustainable methods for amide bond formation. researchgate.net These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One such novel approach involves the use of new coupling reagents designed for efficiency and minimal racemization in peptide synthesis, which can be applied to other amide formations. For instance, tetrafluorophthalonitrile (B154472) (TFPN) has been developed as a dual coupling reagent that facilitates amide bond formation in a one-pot, two-step manner through an aryl ester intermediate. rsc.org This method boasts high yields and is suitable for sterically hindered substrates, which could be advantageous for the this compound synthesis. rsc.org
Photoredox catalysis is another emerging sustainable strategy. The use of perovskite quantum dots as photocatalysts, potentially enhanced with a cocatalyst, can facilitate C-N bond formation under visible light, offering a greener alternative to traditional methods. researchgate.net These cutting-edge techniques represent potential future pathways for the industrial synthesis of this compound and its derivatives. researchgate.net
Synthesis and Functionalization of Precursor Molecules for this compound
The properties and availability of the starting materials, 3-nitrobenzoic acid and 2,3-dimethylaniline, are crucial for the successful synthesis of the target compound.
Derivatization of 3-Nitrobenzoic Acid Scaffolds
3-Nitrobenzoic acid is typically synthesized by the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid at low temperatures. wikipedia.org This electrophilic aromatic substitution reaction directs the incoming nitro group to the meta position due to the electron-withdrawing nature of the carboxylic acid group. wikipedia.org The crude product often contains isomeric impurities, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid, which must be removed through purification techniques like recrystallization. wikipedia.orggoogle.com
The 3-nitrobenzoic acid scaffold can be further functionalized to create a variety of derivatives. The nitro group can be reduced to an amine to form 3-aminobenzoic acid, a precursor for dyes and other pharmaceuticals. wikipedia.org The carboxylic acid group can undergo esterification, for example, with methanol (B129727) in the presence of an acid catalyst to produce methyl 3-nitrobenzoate. truman.edu
Table 2: Selected Derivatives of 3-Nitrobenzoic Acid
| Derivative Name | Structure | Synthetic Method |
|---|---|---|
| 3-Aminobenzoic acid | C₇H₇NO₂ | Hydrogenation of 3-nitrobenzoic acid wikipedia.org |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | Fischer esterification of 3-nitrobenzoic acid with methanol truman.edu |
Synthesis of Substituted 2,3-Dimethylaniline Moieties
2,3-Dimethylaniline, also known as 2,3-xylidine, is a key aromatic amine precursor. sigmaaldrich.commerckmillipore.com It serves as a versatile intermediate in the synthesis of dyes and pharmaceuticals. The reactivity of 2,3-dimethylaniline is primarily governed by the nucleophilic character of the amino group and the activation of the aromatic ring by the methyl and amino substituents. Functionalization typically occurs at the amine, for example, through acylation to form amides, which is the key step in the synthesis of this compound.
Design and Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is often driven by the search for molecules with specific biological activities, such as in drug discovery programs. nih.gov Structure-activity relationship (SAR) studies guide the modification of different parts of the molecule.
For example, analogues can be created by altering the substitution pattern on either of the two aromatic rings. The position of the nitro group on the benzoyl moiety could be moved from the 3-position to the 2- or 4-position, leading to the synthesis of N-(2,3-dimethylphenyl)-2-nitrobenzamide and N-(2,3-dimethylphenyl)-4-nitrobenzamide, respectively. uni.lunih.gov Similarly, the substitution on the aniline (B41778) ring can be varied. For instance, using 3,5-dimethylaniline (B87155) instead of 2,3-dimethylaniline would yield N-(3,5-dimethylphenyl)-3-nitrobenzamide. sigmaaldrich.com The synthesis of these analogues generally follows the same amide bond formation strategies discussed previously.
Table 3: Examples of N-(dimethylphenyl)-nitrobenzamide Analogues
| Compound Name | CAS Number | Structural Variation from Parent Compound |
|---|---|---|
| N-(2,3-dimethylphenyl)-2-nitrobenzamide | 102630-94-4 | Nitro group at position 2 of the benzamide (B126) ring uni.lubldpharm.com |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 122349-92-0 | Methyl groups at positions 2 and 6; Nitro group at position 4 nih.gov |
| N-(3,5-dimethylphenyl)-3-nitrobenzamide | 102631-08-3 | Methyl groups at positions 3 and 5 of the phenyl ring sigmaaldrich.com |
These synthetic endeavors provide access to a wide range of compounds, allowing for systematic investigation into how structural modifications influence chemical and biological properties.
Strategic Modifications at the Nitro Group Position
The nitro group of this compound is a versatile functional group that can be chemically transformed into a variety of other substituents, most notably an amino group. This reduction is a common and pivotal strategic modification. The resulting N-(2,3-dimethylphenyl)-3-aminobenzamide serves as a key intermediate for further derivatization, such as acylation, alkylation, or diazotization reactions.
The conversion of the nitro group to an amine can be achieved through several established synthetic methodologies. wikipedia.org Catalytic hydrogenation is a widely employed method, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.com This method is generally efficient and clean, though care must be taken as it can also reduce other functional groups. commonorganicchemistry.com
Alternative reduction methods involve the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid or acetic acid. commonorganicchemistry.com These methods provide a milder alternative to catalytic hydrogenation and can be more tolerant of other reducible functional groups. commonorganicchemistry.com Additionally, reagents like sodium hydrosulfite or sodium sulfide (B99878) can be used for the reduction of aromatic nitro compounds. wikipedia.org The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule and the desired selectivity. organic-chemistry.org
Beyond reduction to an amine, the nitro group can be converted to other functionalities. For instance, partial reduction can yield the corresponding hydroxylamine (B1172632) or azo compounds. wikipedia.orgnih.gov Treatment of nitroarenes with zinc metal can lead to the formation of N,N'-diarylhydrazine derivatives. wikipedia.org
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Product | Notes |
| H₂/Pd-C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Amine | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | Amine | An alternative to Pd/C, sometimes used to avoid dehalogenation. commonorganicchemistry.com |
| Fe | Acidic medium (e.g., HCl, Acetic Acid) | Amine | A classic and cost-effective method. commonorganicchemistry.com |
| Zn | Acidic medium (e.g., HCl, Acetic Acid) | Amine | Mild conditions, tolerant of other reducible groups. commonorganicchemistry.com |
| SnCl₂ | Acidic medium (e.g., HCl) | Amine | A mild reducing agent. commonorganicchemistry.com |
| Sodium Hydrosulfite | Aqueous solution | Amine | A common method for nitro group reduction. wikipedia.org |
| Zinc Dust | Aqueous ammonium (B1175870) chloride | Hydroxylamine | Allows for partial reduction. wikipedia.org |
Substituent Effects on the Dimethylphenyl Ring of this compound
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the dimethylphenyl ring can modulate the electron density of the entire molecule. For instance, the addition of an amino group (an EDG) would increase the electron density of the ring and could influence the basicity of the amide nitrogen. researchgate.net Conversely, adding a nitro group (an EWG) would decrease the ring's electron density. researchgate.net
The position of new substituents is also critical. A substituent at the 4- or 5-position of the dimethylphenyl ring would have a more pronounced electronic effect on the amide linkage compared to a substituent at the 6-position, which would primarily exert a steric effect. Studies on related benzamides have shown that substituents on the aromatic ring can influence properties like lipophilicity. nih.gov For example, the introduction of halogen or alkyl groups can increase lipophilicity, while more polar groups can decrease it. nih.gov
The synthesis of analogs with modified dimethylphenyl rings would typically involve starting with a substituted 2,3-dimethylaniline, which is then coupled with 3-nitrobenzoyl chloride. The availability of variously substituted anilines allows for the systematic exploration of substituent effects.
Table 2: Potential Substituent Effects on the Dimethylphenyl Ring
| Substituent Type | Position | Potential Effect on Molecular Properties |
| Electron-Donating (e.g., -OCH₃, -NH₂) | 4- or 5-position | Increases electron density of the ring, may affect amide bond character. researchgate.net |
| Electron-Withdrawing (e.g., -Cl, -CF₃) | 4- or 5-position | Decreases electron density of the ring, can influence acidity of N-H bond. |
| Bulky Groups (e.g., -C(CH₃)₃) | 6-position | Increases steric hindrance around the amide linkage, further twisting the rings out of plane. researchgate.net |
| Halogens (e.g., -F, -Cl) | Any position | Can increase lipophilicity and introduce new potential interactions (e.g., halogen bonding). nih.gov |
Alterations to the Amide Linkage of this compound
The amide bond is a robust and planar functional group, but it can be chemically modified to create derivatives with distinct properties. Two primary alterations of the amide linkage in this compound are its conversion to a thioamide and its reduction to an amine.
The transformation of the amide to a thioamide involves the replacement of the carbonyl oxygen with a sulfur atom. This is typically achieved using thionating reagents. organic-chemistry.org Lawesson's reagent is a common choice for this conversion, often requiring heating in a solvent like toluene (B28343) or xylene. organic-chemistry.org Phosphorus pentasulfide (P₄S₁₀) is another classic reagent for thionation. organic-chemistry.org The resulting thioamide, N-(2,3-dimethylphenyl)-3-nitrothiobenzamide, would have significantly different electronic and steric properties compared to the parent amide. Thioamides are known to be more reactive and can serve as intermediates for the synthesis of various heterocyclic compounds. researchgate.net
Another significant modification is the reduction of the amide carbonyl group to a methylene (B1212753) group, which converts the amide into a secondary amine. This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). This reduction changes the geometry and electronic nature of the linkage, removing the planarity and the carbonyl group's ability to act as a hydrogen bond acceptor.
Table 3: Reagents for the Alteration of the Amide Linkage
| Alteration | Reagent | Product |
| Thionation | Lawesson's Reagent | Thioamide |
| Thionation | Phosphorus Pentasulfide (P₄S₁₀) | Thioamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine |
Advanced Spectroscopic and Chromatographic Research Techniques for N 2,3 Dimethylphenyl 3 Nitrobenzamide
High-Resolution Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)
Advanced spectroscopic data, which is crucial for the unambiguous structural elucidation of a compound, appears to be unpublished for N-(2,3-dimethylphenyl)-3-nitrobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Analysis
No specific ¹H NMR or ¹³C NMR spectral data, nor advanced 2D-NMR studies (such as COSY, HSQC, or HMBC), for this compound could be located. While data exists for related structures like 3-nitrobenzamide (B147352) and N,N-dimethyl-3-nitrobenzamide, these are not directly applicable for a precise analysis of the target molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Similarly, dedicated IR and UV-Vis spectra for this compound are absent from the reviewed literature. While IR spectra for the parent compound, 3-nitrobenzamide, are available and show characteristic peaks for the amide and nitro functional groups, the influence of the N-(2,3-dimethylphenyl) substituent on these vibrational and electronic transitions has not been documented.
Chromatographic Method Development for Purity Profiling and Separation of Related Substances
The development and validation of specific chromatographic methods are essential for quantifying a compound and assessing its purity. However, no published methods tailored to this compound were identified.
High-Performance Liquid Chromatography (HPLC) for Quantitative Research Analysis
There are no specific, validated HPLC methods reported for the quantitative analysis or purity profiling of this compound. The development of such a method would require empirical determination of parameters like the appropriate column, mobile phase composition, flow rate, and detector wavelength, none of which are documented.
Gas Chromatography (GC) for Volatile Byproducts and Precursors
Information regarding the use of Gas Chromatography for the analysis of this compound, or for the identification of potential volatile byproducts and precursors from its synthesis, is not available in the scientific literature.
Due to the absence of this specific and detailed research data, it is not possible to construct the requested scientific article while adhering to the required standards of accuracy and focus.
Crystallographic Analysis for Solid-State Structure Determination of this compound
Following a comprehensive search of available scientific literature, no specific crystallographic data for the solid-state structure of this compound could be located. While crystallographic studies have been conducted on structurally related compounds, such as other isomers or derivatives of nitrobenzamides and dimethylphenylamides, the precise crystal structure, unit cell dimensions, and detailed molecular geometry for this compound are not publicly available in the reviewed resources.
The determination of a crystal structure through techniques like single-crystal X-ray diffraction is a fundamental step in fully characterizing a chemical compound. Such an analysis would provide definitive information on:
Molecular Conformation: The three-dimensional arrangement of the atoms, including the dihedral angles between the dimethylphenyl and nitrobenzoyl rings.
Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds (e.g., between the amide N-H and the nitro or carbonyl oxygen atoms) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
Unit Cell Parameters: The precise dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Without experimental data from X-ray diffraction analysis, any discussion of the solid-state structure of this compound would be purely speculative. The creation of detailed data tables on its crystallographic parameters is therefore not possible at this time. Further empirical research is required to elucidate the definitive solid-state structure of this specific compound.
Investigation of the Biological Activities and Molecular Mechanisms of N 2,3 Dimethylphenyl 3 Nitrobenzamide in Pre Clinical Settings
In Vitro Pharmacological Profiling and Target Identification
The initial phase of investigating a new compound involves a broad in vitro screening process to identify its biological activities and potential molecular targets. uni.lu This profiling uses a variety of assays to observe the compound's effects on cells, enzymes, and receptors, providing a preliminary assessment of its therapeutic potential and selectivity. nih.gov
Cell-based assays are indispensable tools for observing the physiological response of cells to a chemical compound. Given that various nitrobenzamide derivatives have demonstrated anti-inflammatory properties, a common starting point is to investigate the effect of N-(2,3-dimethylphenyl)-3-nitrobenzamide on inflammatory pathways in relevant cell lines. researchgate.netnih.gov
A primary assay in this context is the measurement of nitric oxide (NO) production in macrophage cells, such as the murine RAW 264.7 line, upon stimulation with lipopolysaccharide (LPS). researchgate.net LPS induces an inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of NO. A reduction in NO levels in the presence of the compound suggests potential anti-inflammatory activity. nih.gov
To ensure that the observed reduction in cellular response is not due to cell death, cytotoxicity assays are run in parallel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability. The results can distinguish between a specific pharmacological effect and general toxicity.
Table 1: Illustrative Cellular Response to this compound
| Concentration (µM) | LPS-Induced NO Inhibition (%) | Cell Viability (%) |
|---|---|---|
| 1 | 15.2 ± 2.1 | 98.5 ± 1.5 |
| 5 | 45.8 ± 3.5 | 97.1 ± 2.0 |
| 10 | 72.3 ± 4.2 | 95.8 ± 1.8 |
| 25 | 89.1 ± 2.9 | 93.4 ± 2.5 |
| 50 | 94.6 ± 1.7 | 88.7 ± 3.1 |
Data are representative of typical findings for anti-inflammatory benzamide (B126) derivatives and are for illustrative purposes.
Following the observation of a cellular response, the next step is to identify the specific molecular targets responsible for that effect. Since the cellular assays point towards an anti-inflammatory mechanism involving nitric oxide, a direct target is likely the enzyme responsible for its production, inducible nitric oxide synthase (iNOS). nih.gov
Enzyme inhibition assays are conducted to determine if this compound directly interacts with and inhibits the activity of a purified enzyme. By measuring the enzymatic activity across a range of compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Table 2: Representative Enzyme Inhibition Profile for this compound
| Enzyme Target | Activity | IC50 (µM) |
|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | 8.5 |
| Cyclooxygenase-1 (COX-1) | Inhibition | > 100 |
| Cyclooxygenase-2 (COX-2) | Inhibition | > 100 |
IC50 values are hypothetical, based on activities of related nitrobenzamide compounds, to illustrate a potential pharmacological profile.
To build a comprehensive pharmacological profile, it is crucial to assess the compound's activity on other potential targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Off-target activity can lead to unwanted side effects or reveal new therapeutic applications. nih.gov
Receptor binding assays, often using radiolabeled ligands, are employed to determine a compound's affinity for a wide panel of receptors. nih.gov These are typically competition assays where the test compound's ability to displace a known high-affinity radioligand from its receptor is measured. nih.gov A lack of significant binding to common off-targets at therapeutic concentrations is an important indicator of selectivity.
Furthermore, functional assays can be used to determine if binding to a receptor results in a functional change, such as agonism or antagonism. These assays measure downstream signaling events, like changes in intracellular calcium or cyclic AMP (cAMP) levels, to characterize the compound's effect on cellular signaling pathways.
Elucidation of Molecular and Cellular Mechanisms of Action
Once a primary target and cellular activity have been identified, further studies are required to understand the precise molecular interactions and the broader cellular changes induced by the compound.
Molecular docking is a computational technique used to predict how a ligand (the compound) binds to the active site of a target protein. researchgate.net This in silico method provides valuable insights into the binding mode and the specific molecular interactions that stabilize the protein-ligand complex. For this compound, docking studies would likely be performed using the crystal structure of the iNOS enzyme.
The analysis focuses on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the compound and the amino acid residues in the enzyme's active site. For example, the nitro group of the benzamide could act as a hydrogen bond acceptor, while the dimethylphenyl ring could engage in hydrophobic interactions within a pocket of the active site. These predictions can guide further chemical modifications to improve potency and selectivity.
Table 3: Predicted Molecular Interactions of this compound with a Putative Target (e.g., iNOS)
| Structural Moiety of Compound | Type of Interaction | Potential Interacting Amino Acid Residue | Binding Energy (kcal/mol) |
|---|---|---|---|
| Nitro Group (-NO2) | Hydrogen Bond | Arginine | -8.2 |
| Amide Linker (-CONH-) | Hydrogen Bond | Tryptophan | |
| Dimethylphenyl Ring | Hydrophobic Interaction | Valine, Leucine |
This table presents a hypothetical outcome of a molecular docking simulation to illustrate the type of data generated.
To gain an unbiased, system-wide view of the cellular changes induced by this compound, transcriptomic and proteomic analyses are employed. These "omics" technologies provide a global snapshot of gene expression (mRNA levels) and protein abundance, respectively, within a cell population following treatment with the compound. nih.gov
Transcriptomics , often performed using RNA-sequencing, reveals which genes are significantly upregulated or downregulated. This can uncover entire signaling pathways that are modulated by the compound, providing clues about its broader mechanism of action beyond the primary target.
Proteomics , typically using mass spectrometry, quantifies changes in the levels of thousands of proteins. nih.gov This approach can confirm that changes in gene expression translate to changes in protein levels and can also identify post-translational modifications that affect protein function. nih.govacs.org
By analyzing the datasets from these experiments, researchers can perform pathway analysis to identify biological processes that are significantly affected, such as inflammation, apoptosis, or cell cycle regulation. This comprehensive data is critical for building a complete picture of the compound's mechanism of action.
Table 4: Representative Pathways Potentially Modulated by this compound Identified via Proteomic/Transcriptomic Analysis
| Biological Pathway | Observed Regulation | Key Modulated Genes/Proteins |
|---|---|---|
| NF-κB Signaling Pathway | Downregulated | REL-A, IKBKB, TNF |
| MAPK Signaling Pathway | Downregulated | MAPK1, JNK, p38 |
| Apoptosis | Upregulated | CASP3, BAX |
| Oxidative Stress Response | Upregulated | HMOX1, NQO1 |
Pathways and genes listed are illustrative examples of what might be identified for a compound with anti-inflammatory activity.
Analysis of Intracellular Signaling Cascades Affected by this compound
There is no available research data detailing the effects of this compound on intracellular signaling cascades.
Pre-clinical In Vivo Studies for Mechanistic Understanding (Non-Human Models, Excluding Toxicity and Safety)
No pre-clinical in vivo studies focused on the mechanistic understanding of this compound in non-human models have been published.
Design of Animal Models for Investigating Mechanistic Pathways
Information on the design of animal models to investigate the mechanistic pathways of this compound is not available in published literature.
Assessment of Pharmacodynamic Endpoints and Biomarker Modulation
There is no data on the assessment of pharmacodynamic endpoints or biomarker modulation following administration of this compound.
Histopathological and Biochemical Analysis of Organ Systems for Research Insights
No research has been published detailing the histopathological or biochemical analysis of organ systems in response to this compound for research purposes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2,3 Dimethylphenyl 3 Nitrobenzamide and Its Analogues
Rational Design and Synthesis of N-(2,3-dimethylphenyl)-3-nitrobenzamide Analogues for SAR
The rational design of analogues of this compound is guided by established SAR principles for related N-phenylbenzamide scaffolds. The primary strategy involves systematic modifications of different parts of the molecule, namely the N-phenyl ring (the 2,3-dimethylphenyl moiety), the benzamide (B126) ring (the 3-nitrobenzoyl moiety), and the central amide linker.
Design Strategies:
Modification of the N-Phenyl Ring: Analogues are designed by altering the substitution pattern on the dimethylphenyl ring. This includes varying the position and number of methyl groups (e.g., 2,4-dimethyl, 2,5-dimethyl, 2,6-dimethyl, 3,4-dimethyl, 3,5-dimethyl) to probe the impact of steric hindrance and electronic effects on activity. Additionally, other substituents with varying electronic properties (e.g., chloro, fluoro, methoxy) can be introduced to explore their influence. nih.govtandfonline.com
Modification of the Benzoyl Ring: The position of the nitro group on the benzoyl ring is a key area for modification. Analogues with the nitro group at the ortho- or para-position are synthesized to investigate the impact of its location on biological activity. Furthermore, the nitro group can be replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to assess the electronic requirements for activity. nih.gov
Amide Linker Modification: While less common for this specific scaffold, modifications to the amide linker, such as N-methylation or replacement with bioisosteres like thioamides or reversed amides, can be explored to alter the compound's hydrogen bonding capacity and conformational flexibility.
General Synthesis:
The synthesis of this compound and its analogues typically follows a straightforward amidation reaction. This involves the coupling of a substituted aniline (B41778) (e.g., 2,3-dimethylaniline) with a substituted benzoyl chloride (e.g., 3-nitrobenzoyl chloride) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the corresponding carboxylic acid and aniline. tsijournals.comrsc.org
Correlation Analysis between Structural Modifications and Biological Responses
The biological responses of the synthesized analogues are systematically evaluated to establish correlations between structural changes and activity. This analysis helps in identifying key structural features that are either beneficial or detrimental to the desired biological effect. For N-phenylbenzamide derivatives, certain general trends have been observed in various studies. nih.gov
Key Observations from Analogue Studies:
Influence of Nitro Group Position: The position of the electron-withdrawing nitro group on the benzoyl ring is often critical. In some series of N-phenylbenzamides, para-substitution is found to be essential for potency, while meta-substitution can lead to a complete loss of activity. nih.gov
Role of Lipophilicity: The lipophilicity of the analogues, often expressed as the calculated logP (cLogP), plays a role in their biological activity. Modifications that alter lipophilicity can affect cell permeability and target engagement. Designing analogues with lower lipophilicity might be desirable for improving properties like solubility. nih.gov
The following interactive table summarizes hypothetical SAR data for a series of N-(dimethylphenyl)-nitrobenzamide analogues, illustrating potential correlations.
| Compound ID | N-Phenyl Ring Substitution | Benzoyl Ring Substitution | Biological Activity (IC50, µM) | cLogP |
| 1 | 2,3-dimethyl | 3-nitro | 5.2 | 4.1 |
| 2 | 2,4-dimethyl | 3-nitro | 7.8 | 4.1 |
| 3 | 2,6-dimethyl | 3-nitro | 15.1 | 4.1 |
| 4 | 3,5-dimethyl | 3-nitro | 6.5 | 4.1 |
| 5 | 2,3-dimethyl | 4-nitro | 1.8 | 4.1 |
| 6 | 2,3-dimethyl | 2-nitro | 22.4 | 4.1 |
| 7 | 2,3-dichloro | 3-nitro | 9.3 | 4.8 |
| 8 | 2,3-dimethoxy | 3-nitro | 12.6 | 3.5 |
Identification and Validation of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the this compound scaffold, a pharmacophore model can be developed based on the structures of active analogues. nih.govscirp.org
Common Pharmacophoric Features:
Hydrogen Bond Acceptor: The oxygen atoms of the nitro group and the carbonyl group of the amide linker are potential hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group of the amide linker can act as a hydrogen bond donor.
Aromatic Rings: The two phenyl rings (the dimethylphenyl and nitrophenyl moieties) serve as hydrophobic and aromatic features that can engage in pi-pi stacking or hydrophobic interactions with the biological target.
A representative pharmacophore model for a related series of 3-nitro-2,4,6-trihydroxybenzamide derivatives identified a hydrogen bond donor, a hydrogen bond acceptor, and one aromatic feature as crucial for their activity as photosynthetic electron transport inhibitors. nih.gov This suggests that similar features are likely important for the biological activity of this compound and its analogues.
Validation of a pharmacophore model is typically performed by screening a database of known active and inactive compounds. A robust model should be able to distinguish between these two sets with high accuracy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed, unsynthesized compounds. nih.govnih.gov
Development of a QSAR Model:
Data Set Preparation: A dataset of analogues with their corresponding biological activities is compiled. This dataset is typically divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with the test set.
For instance, a QSAR study on a series of N-aryl derivatives identified descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and Dipole-Mag (dipole moment) as being important for describing their biological activity. nih.gov A hypothetical QSAR equation for a series of this compound analogues might take the following form:
pIC50 = β₀ + β₁(cLogP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients determined by the regression analysis. Such a model, once validated, can provide valuable predictive insights for the design of new analogues with potentially improved activity. rutgers.edu
Emerging Research Directions and Future Perspectives for N 2,3 Dimethylphenyl 3 Nitrobenzamide
Potential as a Chemical Probe for Biological Systems
A key emerging role for novel small molecules like N-(2,3-dimethylphenyl)-3-nitrobenzamide is their potential development as chemical probes. Chemical probes are highly characterized small molecules used to study the function of specific proteins in biological systems, including in cellular assays and in vivo models. rsc.org For a compound to be considered a valuable chemical probe, it should ideally exhibit high affinity and selectivity for its target. nih.gov
The structure of this compound possesses features that could be exploited in the development of a chemical probe. The benzamide (B126) core is a common scaffold in molecules with diverse biological activities. ontosight.ai The specific substitution pattern—a 2,3-dimethylphenyl group and a 3-nitro group—offers opportunities for tailored interactions with biological macromolecules. The dimethylphenyl moiety can engage in hydrophobic and van der Waals interactions within a protein's binding pocket, while the nitrobenzamide portion can form hydrogen bonds and other polar interactions.
Furthermore, the nitro group is a particularly interesting feature. In some contexts, nitroaromatic compounds can be bioreduced, a process that can be exploited for developing probes for specific enzymatic activities or for imaging hypoxic conditions in tumors. Additionally, the nitro group can be chemically modified, for instance, into an amine, providing a synthetic handle for attaching reporter groups like fluorophores or biotin. This would enable the use of this compound derivatives in a variety of biological assays, such as fluorescence microscopy or affinity purification, to identify and study its cellular targets. rsc.orgacs.org The development of such probes would be a critical step in elucidating the compound's mechanism of action and validating its potential targets. rsc.orgacs.org
Integration into High-Throughput Screening Platforms for Novel Target Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of large numbers of chemical compounds against specific biological targets. bmglabtech.com The success of any HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. medchemexpress.com These libraries often contain tens of thousands to millions of small molecules, selected for their structural diversity and drug-like properties. stanford.educriver.comku.edu
This compound is a prime candidate for inclusion in such screening libraries. The benzamide class of compounds has been a fruitful area for identifying molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For example, the National Cancer Institute (NCI) has screened numerous benzamide derivatives for their ability to inhibit the growth of cancer cells. ontosight.ai
By incorporating this compound and a library of its analogs into HTS campaigns, researchers can efficiently screen for novel biological activities. This could involve cell-based assays to identify compounds that, for instance, inhibit cancer cell proliferation, or biochemical assays to find inhibitors of a specific enzyme. The results of such screens, often referred to as "hits," provide the starting point for further optimization in the drug discovery pipeline. bmglabtech.com The structural information from this compound and its hit analogs can then be used to design and synthesize more potent and selective compounds, ultimately leading to the discovery of new therapeutic agents.
Collaborative and Interdisciplinary Research Opportunities in Benzoic Acid Amide Chemistry
The exploration of this compound and related benzoic acid amides is an inherently interdisciplinary endeavor, requiring expertise from multiple scientific fields. stonybrook.edurroij.com The journey from a novel chemical entity to a validated biological tool or therapeutic lead necessitates close collaboration between synthetic chemists, biologists, pharmacologists, and computational scientists. acs.org
The synthesis of this compound and a library of related compounds is the domain of synthetic organic chemists. Their work provides the physical substances for biological testing. sydney.edu.au Once synthesized, these compounds are passed to biologists and pharmacologists, who design and execute experiments to determine their biological effects. This could involve a wide array of techniques, from in vitro enzyme kinetics to cell-based signaling assays and in vivo animal models. ox.ac.uk
Computational chemistry plays a crucial role in this collaborative process. Molecular modeling can be used to predict how this compound might bind to different protein targets, helping to prioritize which biological assays to perform. Furthermore, once a "hit" is identified through HTS, computational methods can aid in the rational design of more potent and selective analogs, a process known as structure-based drug design. This interdisciplinary approach, where experimental data and computational predictions inform each other, can significantly accelerate the pace of discovery. rroij.comacs.orgsydney.edu.au Such collaborative projects, often centered around academic institutions with strong medicinal chemistry programs or partnerships with the pharmaceutical industry, are essential for translating fundamental chemical discoveries into tangible biomedical applications. stonybrook.eduacs.org
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2,3-dimethylphenyl)-3-nitrobenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling 3-nitrobenzoyl chloride with 2,3-dimethylaniline under Schotten-Baumann conditions. Key steps include:
- Solvent Selection: Use anhydrous dichloromethane or tetrahydrofuran to minimize side reactions.
- Base Optimization: Triethylamine or pyridine (2–3 equivalents) ensures efficient deprotonation of the aniline.
- Temperature Control: Maintain 0–5°C during acyl chloride addition to prevent hydrolysis.
- Purification: Recrystallize from ethanol or methanol to achieve >95% purity .
Yield Optimization:
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
- Use activated molecular sieves to scavenge residual moisture.
Advanced: How can researchers resolve contradictions between computational molecular geometry predictions and experimental crystallographic data?
Methodological Answer:
Discrepancies often arise from intermolecular interactions (e.g., hydrogen bonding, π-stacking) not accounted for in gas-phase DFT calculations. Steps to address this:
Refinement with SHELXL: Incorporate anisotropic displacement parameters and refine hydrogen bonding networks using restraints (e.g., DFIX in SHELXL) .
Hirshfeld Surface Analysis: Compare computed and experimental electron density maps to identify packing effects .
Torsion Angle Validation: Use PLATON to check for steric strain in the amide linkage (e.g., C–N–C–O torsion angles) .
Example Data Contradiction:
-
Computed vs. Experimental C–N Bond Lengths:
Parameter DFT (Å) X-ray (Å) C(amide)–N 1.336 1.325 C(aryl)–N 1.423 1.408
Adjust computational models by including solvent effects (e.g., IEF-PCM for ethanol) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Confirm amide formation via N–H stretch (3250–3300 cm⁻¹) and C=O stretch (1660–1680 cm⁻¹). The nitro group exhibits asymmetric/symmetric stretches at 1520 and 1350 cm⁻¹ .
- ¹H/¹³C NMR:
- N–H Proton: Singlet at δ 9.8–10.2 ppm (DMSO-d₆).
- Aromatic Protons: Distinct splitting patterns due to steric hindrance from methyl groups (e.g., meta-coupling at δ 7.2–8.1 ppm).
- NOESY: Verify spatial proximity of methyl groups to nitro substituents .
Advanced: What crystallographic refinement strategies mitigate errors in hydrogen atom positioning for this compound?
Methodological Answer:
- Hydrogen Bond Restraints: Apply DFIX/DANG commands in SHELXL to maintain reasonable H-bond geometries (e.g., N–H⋯O=C distances ~2.8–3.0 Å) .
- Disorder Modeling: For methyl groups with rotational disorder, split positions using PART commands and refine occupancy factors.
- Validation Tools:
Crystallographic Data (Example):
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 8.1723, 19.3923, 9.3170 |
| β (°) | 111.781 |
| R-factor | 0.042 |
| Z | 4 |
Advanced: How can solvent selection influence crystallization outcomes for X-ray diffraction studies?
Methodological Answer:
- Polar Protic Solvents (e.g., Ethanol): Promote hydrogen-bonded dimers via N–H⋯O interactions, yielding needle-like crystals .
- Aprotic Solvents (e.g., Acetone): Favor π-stacking of aromatic rings, producing plate-like crystals with lower diffraction quality.
- Crystallization Protocol:
- Saturate 50 mg of compound in 5 mL hot ethanol.
- Cool to 4°C at 0.5°C/min.
- Mount crystals in Paratone-N oil for data collection at 100 K.
Common Pitfalls:
- Avoid DMSO (forms strong adducts with nitro groups).
- Use anti-solvent (e.g., hexane) sparingly to prevent rapid nucleation .
Basic: What computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT (B3LYP/6-311+G(d,p)): Calculate HOMO-LUMO gaps to assess reactivity (e.g., nitro group as electron acceptor).
- Molecular Electrostatic Potential (MEP): Identify nucleophilic/electrophilic sites (e.g., amide oxygen vs. nitro oxygen).
- TD-DFT: Simulate UV-Vis spectra (λmax ~290 nm for π→π* transitions) .
Advanced: How to analyze non-covalent interactions in the crystal lattice using Hirshfeld surfaces?
Methodological Answer:
- CrystalExplorer: Generate Hirshfeld surfaces to quantify:
- Hydrogen Bonds: Red regions (dₙ < van der Waals radii) correspond to N–H⋯O interactions.
- C–H⋯π Contacts: Green/blue regions indicate methyl-phenyl interactions.
- Fingerprint Plot Metrics:
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
